MFCD07698742
Description
Properties
IUPAC Name |
bromozinc(1+);tert-butyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-5-6-7(9)10-8(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUSWUAZCBCSH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butoxy-4-oxobutylzinc bromide typically involves the reaction of tert-butyl 4-bromobutyrate with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
tert-Butyl 4-bromobutyrate+Zn→4-tert-Butoxy-4-oxobutylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butoxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the zinc intermediate.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a substituted amine product.
Scientific Research Applications
4-tert-Butoxy-4-oxobutylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-tert-Butoxy-4-oxobutylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbonyl group, facilitating the nucleophilic attack on electrophilic centers. This mechanism is crucial for its reactivity and effectiveness in organic synthesis.
Comparison with Similar Compounds
- 4-tert-Butyl-4-oxobutylzinc chloride
- 4-tert-Butyl-4-oxobutylzinc iodide
Comparison: Compared to its chloride and iodide counterparts, 4-tert-Butoxy-4-oxobutylzinc bromide offers unique reactivity due to the bromide ion’s intermediate leaving group ability. This makes it a versatile reagent in organic synthesis, providing a balance between reactivity and stability .
Biological Activity
MFCD07698742, also known as 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid, is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with a cyclopropyl group at the 6-position and a carboxylic acid group at the 2-position. Its molecular weight is approximately 218.27 g/mol . The unique structural characteristics of this compound suggest potential interactions with biological targets, influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H11O2S |
| Molecular Weight | 218.27 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data for this compound is still emerging .
Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Compounds in the benzothiophene class have demonstrated cytotoxic effects in different cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within cells. The cyclopropyl group may enhance binding affinity to target proteins, while the carboxylic acid can facilitate hydrogen bonding and ionic interactions, potentially leading to altered enzymatic activity or receptor modulation.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of benzothiophene derivatives, researchers found that compounds similar to this compound exhibited significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for further development into therapeutic agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of benzothiophene derivatives included this compound, revealing promising results in vitro. The compound was tested against various cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting that this compound could be a candidate for further preclinical studies aimed at cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
